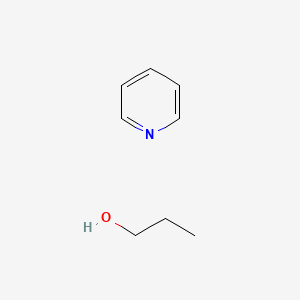
Propan-1-ol--pyridine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-1-ol–pyridine (1/1) is a compound formed by the combination of propan-1-ol and pyridine in a 1:1 molar ratio. Propan-1-ol, also known as n-propanol, is a primary alcohol with the chemical formula C3H8O. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. The combination of these two compounds results in a unique chemical entity that exhibits properties and reactivity distinct from its individual components.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-1-ol can be synthesized through the catalytic hydrogenation of propionaldehyde. Propionaldehyde is produced via the oxo process by hydroformylation of ethylene using carbon monoxide and hydrogen in the presence of a catalyst such as cobalt octacarbonyl or a rhodium complex . The reaction conditions typically involve moderate temperatures and pressures to ensure efficient conversion.
Pyridine can be synthesized through various methods, including the Chichibabin synthesis, which involves the reaction of acetaldehyde, formaldehyde, and ammonia. The reaction is carried out at elevated temperatures and in the presence of a catalyst to facilitate the formation of pyridine.
Industrial Production Methods
Industrially, propan-1-ol is produced by the catalytic hydrogenation of propionaldehyde, as mentioned earlier. This process is carried out in large-scale reactors under controlled conditions to ensure high yield and purity of the product .
Pyridine is produced industrially through the reaction of acetaldehyde and ammonia in the presence of a catalyst. This process is conducted in large reactors with precise control over temperature and pressure to optimize the yield of pyridine.
Chemical Reactions Analysis
Types of Reactions
Propan-1-ol–pyridine (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Propan-1-ol can be oxidized to propanal using oxidizing agents such as acidified potassium dichromate (VI). Further oxidation of propanal can yield propanoic acid.
Reduction: Pyridine can undergo reduction reactions to form piperidine, a saturated heterocyclic amine.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used for the oxidation of propan-1-ol.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is used for the reduction of pyridine.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for the substitution reactions of propan-1-ol.
Major Products
Oxidation: Propanal and propanoic acid from propan-1-ol.
Reduction: Piperidine from pyridine.
Substitution: Alkyl halides from propan-1-ol.
Scientific Research Applications
Propan-1-ol–pyridine (1/1) has several scientific research applications across various fields:
Chemistry: It is used as a solvent and reagent in organic synthesis. The compound’s unique properties make it suitable for various chemical reactions and processes.
Biology: Propan-1-ol–pyridine (1/1) is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of propan-1-ol–pyridine (1/1) depends on the specific reactions and applications it is involved in. For example, in oxidation reactions, propan-1-ol undergoes dehydrogenation to form propanal, which can further react to form propanoic acid. In reduction reactions, pyridine is hydrogenated to form piperidine, involving the addition of hydrogen atoms to the nitrogen and carbon atoms in the pyridine ring .
Comparison with Similar Compounds
Propan-1-ol–pyridine (1/1) can be compared with other similar compounds, such as:
Propan-2-ol (Isopropanol): Unlike propan-1-ol, propan-2-ol is a secondary alcohol and exhibits different reactivity and properties.
Piperidine: Piperidine is the fully hydrogenated form of pyridine and has different chemical and physical properties compared to pyridine.
Conclusion
Propan-1-ol–pyridine (1/1) is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique properties and reactivity make it a valuable compound for various scientific and industrial processes
Properties
CAS No. |
62385-31-3 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
propan-1-ol;pyridine |
InChI |
InChI=1S/C5H5N.C3H8O/c1-2-4-6-5-3-1;1-2-3-4/h1-5H;4H,2-3H2,1H3 |
InChI Key |
ONPKJFHGQSTSPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCO.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















